molecular formula C20H17ClN4O B11690941 N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11690941
M. Wt: 364.8 g/mol
InChI Key: HCCBBHSQCWPNBD-HOCVSBDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrazole ring and a propenylidene group, which contribute to its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17ClN4O/c1-14-7-9-16(10-8-14)18-12-19(24-23-18)20(26)25-22-13-17(21)11-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,25,26)/b17-11-,22-13+

InChI Key

HCCBBHSQCWPNBD-HOCVSBDUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the propenylidene group and the chlorination step. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity.

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